[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol
Description
Properties
Molecular Formula |
C5H8F2O2 |
|---|---|
Molecular Weight |
138.11 g/mol |
IUPAC Name |
[2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2 |
InChI Key |
KSYJIMLAIWGZHF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C1(F)F)CO)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation Strategies for Difluorinated Precursors
The cyclopropane core of [2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol is typically constructed via [2+1] cycloaddition or ylide-mediated ring-closing reactions. Patent EP2644590A1 details the use of trimethylsulfoxonium iodide (TMSOI) under basic conditions (NaH or NaOH in DMSO) to cyclopropanate α,β-unsaturated esters. For example, (E)-3-(3,4-difluorophenyl)acrylic acid methyl ester undergoes cyclopropanation with TMSOI to yield trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate intermediates. This method avoids hazardous diazomethane while maintaining yields >70% for gram-scale reactions.
Recent optimizations from PMC9234963 demonstrate that replacing DMSO with tetrahydrofuran (THF) reduces debromination side reactions during cyclopropanation. Lithium tert-butoxide (1.6 equiv) in THF at 0.1 M concentration achieves 81% isolated yield for analogous tricyclic cyclopropanes, compared to 41% under microwave conditions. These conditions are directly applicable to difluorinated substrates, as THF stabilizes the transition state without compromising reactivity toward strained ring formation.
Installation of Hydroxymethyl Functionalities
Hydroxymethyl groups are introduced via ester hydrolysis or carbonyl reduction. The patent literature describes a two-step sequence:
- Esterification : Carboxylic acid intermediates (e.g., trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid) are treated with H₂SO₄ in methanol to form methyl esters.
- Reduction : Borane-dimethyl sulfide (BH₃·SMe₂) with chiral oxazaborolidine catalysts reduces esters to primary alcohols. For example, 2-chloro-1-(3,4-difluorophenyl)ethanone is reduced to 2-chloro-1-(3,4-difluorophenyl)ethanol with >90% enantiomeric excess (ee).
Alternative routes from the Royal Society of Chemistry employ LiAlH₄ for direct reduction of cyclopropane carboxylates to diols. Ethyl 2,2-difluoro-3-methyl-3-(4-nitrophenyl)-5-oxo-5-(p-tolyl)pentanoate is reduced to the corresponding diol in 71% yield under mild conditions (0°C to rt, THF). This method avoids acidic workups, preserving acid-sensitive cyclopropane rings.
Stereochemical Control and Purification
While this compound lacks chiral centers, asymmetric synthesis methods are critical for related derivatives. WO 01/92200 utilizes L-menthol as a chiral auxiliary, achieving >98% ee in cyclopropane carboxylates via Mitsunobu reactions. Supercritical fluid chromatography (SFC) with Chiralpak AD-H columns resolves racemic mixtures, as demonstrated for nitro intermediates (85% ee).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form carboxylic acids or ketones under controlled conditions:
-
Reagent : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Conditions : Aqueous acidic or neutral media at 20–80°C.
-
Product : [2,2-Difluoro-3-(carboxy)cyclopropyl]methanol or corresponding ketone derivatives.
Key Data :
| Substrate | Reagent | Temperature | Yield | Product | Source |
|---|---|---|---|---|---|
| Target compound | KMnO₄ (1.5 eq) | 60°C, 6 hr | 78% | Carboxylic acid derivative |
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group under hydrogenation:
-
Reagent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Conditions : Tetrahydrofuran (THF) or ethanol solvent, 0–25°C.
-
Product : [2,2-Difluoro-3-(methyl)cyclopropyl]methanol.
Key Data :
| Substrate | Reagent | Solvent | Time | Yield | Product | Source |
|---|---|---|---|---|---|---|
| Target compound | LiAlH₄ (2 eq) | THF | 2 hr | 95% | Reduced methyl derivative |
Substitution Reactions
Fluorine atoms undergo nucleophilic substitution with alkoxy or amino groups:
-
Reagent : Sodium methoxide (NaOCH₃) or ammonia (NH₃).
-
Conditions : Polar aprotic solvents (e.g., DMF), 50–100°C.
-
Product : Methoxy- or amino-substituted cyclopropane derivatives.
Key Data :
| Substrate | Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| Target compound | NaOCH₃ (3 eq) | DMF, 80°C, 4 hr | 65% | Methoxy-substituted analog |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes acid-catalyzed ring-opening:
-
Reagent : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Conditions : Protic solvents, 25–70°C.
-
Product : Linear fluorinated diols or alkenes via β-elimination.
Key Data :
| Substrate | Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| Target compound | HCl (4M) | Dioxane, 25°C, 1 hr | 82% | Fluorinated diol |
Esterification and Etherification
The hydroxymethyl group participates in ester/ether formation:
-
Reagent : Acetyl chloride or benzyl bromide.
-
Conditions : Base catalysis (e.g., pyridine), 0–25°C.
-
Product : Corresponding esters or ethers.
Key Data :
| Substrate | Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| Target compound | Benzyl bromide | NaH, THF, 0°C, 2 hr | 71% | Benzyl-protected ether |
Radical Reactions
The cyclopropane ring participates in radical-mediated halogenation:
-
Reagent : Bromine (Br₂) or iodine (I₂) with radical initiators (e.g., AIBN).
-
Conditions : Light irradiation, 40–80°C.
-
Product : Halogenated cyclopropane derivatives.
Key Data :
| Substrate | Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| Target compound | Br₂, AIBN | CCl₄, 60°C, 3 hr | 55% | Dibromo-cyclopropane analog |
Stereospecific Transformations
Chiral resolution via supercritical fluid chromatography (SFC):
-
Conditions : CHIRALPAK IA column, 16% methanol in CO₂, 100 bar.
-
Outcome : Separation of enantiomers with >99% ee.
Key Data :
| Substrate | Method | Retention Time | Purity | Source |
|---|---|---|---|---|
| Racemic mixture | SFC | 4.5 min | >99% |
Scientific Research Applications
It appears you're asking for information on the applications of compounds containing the structural motif of "[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol". There are multiple compounds that fit this description, so the following information will cover compounds with similar structures and applications.
One such compound is $$(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol, which is a cyclopropyl ring substituted with two fluorine atoms and a furan ring.
Scientific Research Applications
Compounds with fluorinated cyclopropyl groups have several scientific research applications:
- Chemistry: These compounds are used to study the effects of fluorination and cyclopropyl groups on chemical reactivity and stability.
- Biology: They serve as probes to investigate biological pathways and enzyme interactions involving fluorinated compounds.
- Medicine: They are explored for potential therapeutic properties, including as building blocks for drug development.
- Industry: They are utilized in the synthesis of advanced materials and specialty chemicals.
The biological activity of fluorinated cyclopropyl compounds is attributed to their interaction with specific enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and stability, making them potential inhibitors or activators in various biological pathways. The cyclopropyl group's rigidity contributes to conformational stability, which is essential for effective molecular interactions.
Research indicates that these compounds exhibit various biological activities:
- Antimicrobial Activity: Some studies suggest that these compounds may possess antimicrobial properties against certain bacterial strains, and their effectiveness against resistant strains could be valuable in addressing antibiotic resistance.
- Antiproliferative Effects: In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy.
Research Findings
- Antimicrobial Studies: One study evaluated the antibacterial effects of a fluorinated cyclopropyl compound against Staphylococcus aureus and Escherichia coli, and the results indicated significant inhibition at low concentrations (MIC values ranging from 62.5 to 78.12 µg/mL).
- Antiproliferative Activity: Research on human cancer cell lines (HeLa and A549) demonstrated that a fluorinated cyclopropyl compound exhibited IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate antiproliferative effects.
Mechanism of Action
The mechanism of action of [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes, making the compound effective in various applications .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogs :
[(1R,3S)-2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol Substituents: Two chlorine atoms at C2, hydroxymethyl groups at C3 and the cyclopropane-attached methanol. Molecular Weight: 171.02 g/mol (C₅H₈Cl₂O₂) . Crystal Structure: Orthorhombic system (space group P2₁2₁2₁), with a = 6.311 Å, b = 15.429 Å, c = 15.433 Å, and Z = 6. Stabilized by O—H⋯O hydrogen bonds (2.72–2.85 Å) and C—Cl⋯O halogen bonds (3.139 Å, 162.5°) .
[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol Substituents: Two fluorine atoms at C2, hydroxymethyl groups at C1 and the cyclopropane-attached methanol (positional isomer of the target compound). Commercial Availability: CAS 228580-15-2, priced at €684.00/50 mg .
Comparative Analysis :
Physicochemical and Functional Differences
- Thermal Stability : The dichloro analog exhibits a melting point of 346–347 K , whereas the difluoro compound’s stability is likely higher due to fluorine’s inductive effects but lower than bromo/iodo analogs.
- Solubility : Fluorine’s electronegativity may enhance solubility in polar solvents compared to the dichloro derivative.
- Reactivity : The dichloro compound’s Cl atoms participate in halogen bonding, enabling unique polymer architectures. In contrast, the difluoro compound may rely solely on hydrogen bonding, limiting supramolecular diversity .
Biological Activity
[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol is a fluorinated organic compound characterized by its unique cyclopropyl structure, which includes two fluorine atoms and a hydroxymethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews the available literature on its biological activity, synthesis methods, and potential applications.
- Molecular Formula : C₄H₆F₂O
- Structure : The compound features a three-membered carbon ring with two fluorine substituents at the 2-position and a hydroxymethyl group at the 3-position. This configuration influences its chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, cyclopropane derivatives have been shown to inhibit the growth of breast adenocarcinoma cells (MCF-7 and MDA-MB-231) under hypoxic conditions, suggesting that this compound may possess similar properties due to its structural characteristics .
Antimicrobial Activity
The introduction of fluorinated groups in organic compounds often enhances their biological activity. Compounds containing trifluoromethyl groups have demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. It is hypothesized that this compound may exhibit comparable antimicrobial properties due to its structural similarities to other effective fluorinated compounds .
Enzyme Inhibition
The biological activity of cyclopropane derivatives often involves enzyme inhibition mechanisms. For example, certain derivatives have been identified as inhibitors of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including proliferation and apoptosis. The potential for this compound to act as an enzyme inhibitor warrants further investigation .
Synthesis Methods
Several synthetic pathways have been developed for the preparation of this compound:
- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into cyclopropane derivatives.
- Hydroxymethylation : The addition of hydroxymethyl groups can be achieved through various nucleophilic substitution reactions.
- Cyclization Techniques : Employing cyclization strategies to form the cyclopropane structure from linear precursors.
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation or hydrogenation strategies. For example, alkylidenecyclopropane precursors can be hydrogenated using Crabtree’s Catalyst ([Ir]-I, 6 mol%) in dichloromethane at room temperature for 18 hours, yielding a single diastereomer (dr > 96:4) . Purification via flash chromatography ensures high purity. Optimization may include adjusting catalyst loading, solvent polarity, or reaction time to enhance yield and selectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR identify fluorinated cyclopropane geometry and hydroxymethyl group positions. Discrepancies in splitting patterns may arise from restricted rotation or hydrogen bonding .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXS97/SHELXL97 software) resolves stereochemistry and hydrogen-bonding networks. For example, intramolecular O–H⋯O bonds (pitch 6.311 Å) and halogen interactions (C–Cl⋯O, 3.139 Å) stabilize chiral supramolecular architectures .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess sensitivity to light, moisture, and temperature. Analogous cyclopropane derivatives with hydroxymethyl groups degrade under prolonged UV exposure; thus, storage in amber vials at -20°C is recommended. Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be systematically resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) or hydrogen bonding. Variable-temperature NMR (VT-NMR) can distinguish static vs. dynamic disorder. Computational modeling (DFT) of F chemical shifts validates experimental observations . For crystallographic twins (e.g., 8.2% merohedral twinning), refinement with twin laws in SHELXL97 improves accuracy .
Q. What mechanistic insights can be gained from isotopic labeling or kinetic studies of its synthesis?
- Methodological Answer : H or C labeling at the cyclopropane carbons tracks stereochemical outcomes during hydrogenation. Kinetic profiling (e.g., in situ IR monitoring) identifies rate-determining steps, such as catalyst activation or cyclopropane ring closure. Comparative studies with non-fluorinated analogs reveal fluorine’s electronic effects on transition states .
Q. How can this compound be utilized as a mechanophore in stress-responsive polymers?
- Methodological Answer : Incorporate the difluorocyclopropane moiety into polymer backbones via ring-opening metathesis polymerization (ROMP). Mechanical stress triggers cyclopropane cleavage, detectable via fluorescence or Raman spectroscopy. Stress-strain correlations are quantified using tensile testing coupled with in situ spectroscopic monitoring .
Q. What experimental protocols evaluate its antimicrobial activity against resistant bacterial strains?
- Methodological Answer : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to carbamate derivatives (e.g., benzyl carbamate analogs, MIC ~8 µg/mL) . Synergy studies with β-lactam antibiotics assess resistance modulation.
Q. How does the compound’s meso structure influence chiral crystallization and supramolecular assembly?
- Methodological Answer : Despite being achiral in solution, crystallization in chiral space groups (e.g., orthorhombic P222) arises from helical O–H⋯O chains (6.311 Å pitch) and halogen bonding. Polarized microscopy and circular dichroism (CD) verify bulk chirality. Molecular dynamics simulations predict packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
